N-1,3-Benzothiazol-2-yl-N'-(hydroxymethyl)-N-methylurea
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Overview
Description
N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea is a chemical compound with the molecular formula C9H9N3O2S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzothiazole ring, a hydroxymethyl group, and a methylurea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea typically involves the reaction of benzothiazole derivatives with hydroxymethylurea under specific conditions. One common method includes the use of formaldehyde and a suitable catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistency and purity. The final product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles such as amines or thiols; reaction temperature around 20-40°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-N’-(1-naphthyl)urea
- N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
Uniqueness
N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
53159-45-8 |
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Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(hydroxymethyl)-1-methylurea |
InChI |
InChI=1S/C10H11N3O2S/c1-13(9(15)11-6-14)10-12-7-4-2-3-5-8(7)16-10/h2-5,14H,6H2,1H3,(H,11,15) |
InChI Key |
HLHXDDLEUHJSLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=O)NCO |
Origin of Product |
United States |
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